molecular formula C16H11F3N2O3S B12903915 Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- CAS No. 646039-66-9

Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12903915
CAS No.: 646039-66-9
M. Wt: 368.3 g/mol
InChI Key: HIWVBWLFJVJTAJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- is a complex organic compound that features a benzenesulfonamide core with an oxazole ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-oxazoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzenesulfonamides .

Scientific Research Applications

Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the oxazole ring and the trifluoromethyl group. These structural features confer distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article focuses on the biological activity of Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl] , highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Identifiers:

PropertyValue
CAS Number 1022816-54-1
Molecular Formula C15H14F3N2O2S
Molecular Weight 345.336 g/mol
InChI Key HOVKSPHQQLXZON-UHFFFAOYSA-N
IUPAC Name N-[(4-(trifluoromethyl)phenyl)(2-oxazolyl)]benzenesulfonamide

The compound features a trifluoromethyl group and an oxazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of benzenesulfonamides often involves the inhibition of specific enzymes or receptors. For instance:

  • Carbonic Anhydrase Inhibition: Some benzenesulfonamides have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
  • Calcium Channel Modulation: Studies indicate that certain derivatives affect calcium channels, influencing vascular resistance and perfusion pressure. Research has demonstrated that compounds like 4-(2-aminoethyl)-benzenesulfonamide can decrease coronary resistance significantly compared to controls .

Case Studies

  • Cardiovascular Effects:
    A study evaluated the effect of various benzenesulfonamide derivatives on perfusion pressure using isolated rat hearts. The results indicated that compounds with oxazole substitutions exhibited a significant reduction in perfusion pressure over time compared to control groups .

    Table 1: Experimental Results on Perfusion Pressure
    CompoundDose (nM)Perfusion Pressure Change (%)
    Control-0
    Benzenesulfonamide0.001-10
    4-(2-Aminoethyl)-benzenesulfonamide0.001-25
  • Antimicrobial Activity:
    The antimicrobial efficacy of benzenesulfonamide derivatives has also been assessed. For example, compounds were tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MIC) that suggest strong antibacterial properties.

    Table 2: Antimicrobial Activity Results
    CompoundTarget BacteriaMIC (mg/mL)
    Compound AE. coli6.72
    Compound BS. aureus6.63

Properties

CAS No.

646039-66-9

Molecular Formula

C16H11F3N2O3S

Molecular Weight

368.3 g/mol

IUPAC Name

4-(1,3-oxazol-2-yl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C16H11F3N2O3S/c17-16(18,19)12-3-5-13(6-4-12)21-25(22,23)14-7-1-11(2-8-14)15-20-9-10-24-15/h1-10,21H

InChI Key

HIWVBWLFJVJTAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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